Cas no 941982-58-7 (N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide)

N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide is a specialized organic compound featuring a benzamide core substituted with a methoxy group, a 2-oxopiperidinyl moiety, and a nitrobenzoyl functional group. Its unique structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity in selective chemical transformations. The 2-oxopiperidine ring may contribute to improved solubility and binding affinity in target interactions. This compound is of interest for applications in drug discovery, where its scaffold could serve as a precursor for kinase inhibitors or other therapeutic agents.
N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide structure
941982-58-7 structure
Product Name:N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide
CAS No:941982-58-7
MF:C19H19N3O5
MW:369.371264696121
CID:5502481
Update Time:2025-05-19

N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
    • N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide
    • Inchi: 1S/C19H19N3O5/c1-27-17-10-7-14(12-16(17)21-11-3-2-4-18(21)23)20-19(24)13-5-8-15(9-6-13)22(25)26/h5-10,12H,2-4,11H2,1H3,(H,20,24)
    • InChI Key: QPDLATLFUFYBOD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC)C(N2CCCCC2=O)=C1)(=O)C1=CC=C([N+]([O-])=O)C=C1

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Additional information on N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide

Recent Advances in the Study of N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide (CAS: 941982-58-7)

The compound N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide (CAS: 941982-58-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and computational modeling, to improve the yield and purity of the compound. These efforts have led to the development of more efficient synthetic routes, which are critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide has demonstrated promising results in various in vitro and in vivo models. Notably, the compound has shown potent inhibitory effects on specific enzymatic targets implicated in inflammatory and oncogenic pathways. For instance, recent findings indicate that the molecule acts as a selective inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation. These findings suggest potential applications in the treatment of cancers and inflammatory diseases.

Mechanistic studies have further revealed that N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide interacts with its target proteins through a unique binding mode, as elucidated by X-ray crystallography and molecular docking simulations. This interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which contribute to the compound's high affinity and specificity. Such detailed structural insights are invaluable for the rational design of derivatives with improved efficacy and reduced off-target effects.

Despite these promising findings, challenges remain in the development of N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent research has begun to explore formulation strategies, including the use of nanoparticle-based delivery systems, to overcome these limitations and enhance the compound's therapeutic potential.

In conclusion, N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-4-nitrobenzamide (CAS: 941982-58-7) represents a promising candidate for further development in the field of medicinal chemistry. Its unique structural and pharmacological properties, combined with recent advancements in synthesis and mechanistic understanding, position it as a valuable tool for drug discovery. Future research should focus on addressing the remaining challenges and translating these findings into clinical applications.

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